2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane
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Overview
Description
2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C13H24O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and stability. This compound is characterized by the presence of a dimethoxy-methylpropyl group attached to the bicycloheptane framework, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate reagents to introduce the dimethoxy-methylpropyl group. One common method involves the use of Grignard reagents or organolithium compounds to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors or continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the dimethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: Known for its stability and rigidity, similar to 2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Another derivative with comparable structural features.
Properties
CAS No. |
52188-21-3 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(3,3-dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H24O2/c1-9(13(14-2)15-3)6-12-8-10-4-5-11(12)7-10/h9-13H,4-8H2,1-3H3 |
InChI Key |
GMILGRDTJSDNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC2CCC1C2)C(OC)OC |
Origin of Product |
United States |
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